molecular formula C18H21F3N6 B6441888 2-cyclopropyl-4-(difluoromethyl)-6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine CAS No. 2640971-51-1

2-cyclopropyl-4-(difluoromethyl)-6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine

Cat. No.: B6441888
CAS No.: 2640971-51-1
M. Wt: 378.4 g/mol
InChI Key: FUHDJNIALBLJPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-cyclopropyl-4-(difluoromethyl)-6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine features a pyrimidine core substituted with a cyclopropyl group at position 2, a difluoromethyl group at position 4, and a piperazine-linked 6-ethyl-5-fluoropyrimidine moiety at position 4. This structure integrates fluorine atoms for enhanced lipophilicity and metabolic stability, a cyclopropyl group for steric modulation, and a piperazine spacer to facilitate conformational flexibility . Such modifications are common in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

2-cyclopropyl-4-(difluoromethyl)-6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N6/c1-2-12-15(19)18(23-10-22-12)27-7-5-26(6-8-27)14-9-13(16(20)21)24-17(25-14)11-3-4-11/h9-11,16H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUHDJNIALBLJPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)N2CCN(CC2)C3=NC(=NC(=C3)C(F)F)C4CC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Modifications and Substituent Analysis

The table below highlights key structural differences between the target compound and analogs from the provided evidence:

Compound Name/ID Core Structure Substituents/Modifications Key Features Reference
Target Compound Pyrimidine - 2-Cyclopropyl
- 4-Difluoromethyl
- 6-Piperazine-linked 6-ethyl-5-fluoropyrimidine
Fluorine-enhanced stability, flexible piperazine linker
WJ111-11 () Triazine-Pyrimidine - 4-(Difluoromethyl)pyrimidine
- Morpholino triazine
- Piperazine-oxobutanamide linker
Bifunctional linker, morpholino group for solubility
EP 2402347 Compounds () Thieno[3,2-d]pyrimidine - Methanesulfonyl-piperazine
- Morpholino substituents
Sulfonyl groups for electronic effects, rigid thieno core
108855-18-1 () Pyrido[1,2-a]pyrimidin-4-one - Piperidinyl-fluorobenzisoxazole
- Ethyl-methyl groups
Benzisoxazole for aromatic stacking, pyrido ring for planar rigidity
Key Observations:

Fluorine Substitution: The target compound and WJ111-11 both utilize difluoromethyl groups, which enhance lipophilicity and resistance to oxidative metabolism compared to non-fluorinated analogs like those in .

Piperazine Linkers : While the target compound employs a piperazine spacer to connect pyrimidine units, EP 2402347 analogs use piperazine with sulfonyl groups, introducing polar interactions and rigidity .

Hypothesized Pharmacological Implications

Metabolic Stability : The cyclopropyl group in the target compound may reduce cytochrome P450-mediated metabolism compared to ethyl or methyl groups in analogs (e.g., ) .

Solubility: Morpholino groups in WJ111-11 improve aqueous solubility, whereas the target compound relies on fluorine and piperazine for balanced lipophilicity .

Target Binding: The flexible piperazine linker in the target compound may allow better adaptation to binding pockets than rigid thieno cores () but could reduce specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.